N-methyl-L-prolinamide
Overview
Description
N-methyl-L-prolinamide is a compound with the molecular formula C6H12N2O . It has an average mass of 128.172 Da and a monoisotopic mass of 128.094955 Da . It is a derivative of proline, an alpha-amino acid .
Synthesis Analysis
The synthesis of N-methyl-L-prolinamide can be achieved through the amidation of L-proline . This process involves the use of ammonia and a biocatalyst . The reaction is performed in an organic solvent, and comprehensive reaction, solvent, and enzyme engineering have allowed for high concentrations of N-methyl-L-prolinamide to be obtained .Molecular Structure Analysis
The molecular structure of N-methyl-L-prolinamide consists of 6 carbon atoms, 12 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom . It has a density of 1.0±0.1 g/cm3, a boiling point of 306.8±31.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.7 mmHg at 25°C .Chemical Reactions Analysis
The chemical reaction involved in the synthesis of N-methyl-L-prolinamide is the amidation of L-proline . This reaction is catalyzed by an enzyme and involves the use of ammonia . The process is racemization-free and results in high concentrations of N-methyl-L-prolinamide .Physical And Chemical Properties Analysis
N-methyl-L-prolinamide has a number of physical and chemical properties. It has a density of 1.0±0.1 g/cm3, a boiling point of 306.8±31.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.7 mmHg at 25°C . It also has a molar refractivity of 34.6±0.3 cm3, a polar surface area of 41 Å2, and a molar volume of 124.8±3.0 cm3 .Scientific Research Applications
Organocatalysis and Reaction Efficiency
N-methyl-L-prolinamide and its related L-proline derivatives have been prominently used as organocatalysts. Studies have shown their effectiveness in various chemical reactions. For instance, L-proline and its derivatives, including prolinamides, have been utilized as recyclable organocatalysts, highlighting their application in immobilization procedures for enhanced recoverability and reusability across several reactions (Gruttadauria, Giacalone, & Noto, 2008). This utilization showcases the compound's ability to facilitate chemical transformations efficiently and sustainably.
Safety And Hazards
The safety data sheet for L-prolinamide, a similar compound, suggests avoiding dust formation, breathing mist, gas, or vapors, and avoiding contact with skin and eyes . It also recommends using personal protective equipment and ensuring adequate ventilation .
This compound could serve as a key intermediate in drug synthesis .
properties
IUPAC Name |
(2S)-N-methylpyrrolidine-2-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O/c1-7-6(9)5-3-2-4-8-5/h5,8H,2-4H2,1H3,(H,7,9)/t5-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URHXQSTYLJNJMT-YFKPBYRVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1CCCN1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNC(=O)[C@@H]1CCCN1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30438796 | |
Record name | N-methyl-L-prolinamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30438796 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-L-prolinamide | |
CAS RN |
52060-82-9 | |
Record name | N-methyl-L-prolinamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30438796 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2S)-N-methylpyrrolidine-2-carboxamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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